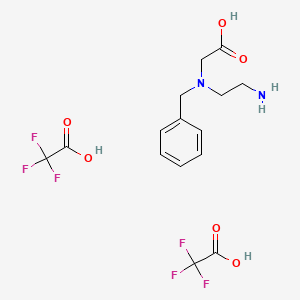

N-(2-氨基乙基)-N-苄基甘氨酸双(三氟乙酸盐), 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

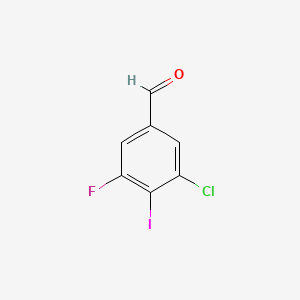

描述

N-(2-Aminoethyl)maleimide trifluoroacetate salt is a thiol reactive cross-linking agent . It’s commonly used as a crosslinking agent to form covalent bonds between polymeric precursors . It’s also used in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation .

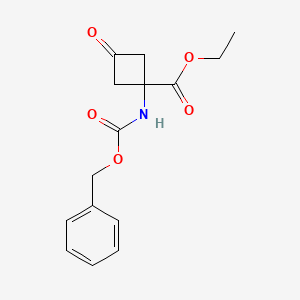

Molecular Structure Analysis

The molecular structure of similar compounds, such as N-(2-Aminoethyl)maleimide, includes an amine group and a maleimide group . The exact structure of “N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate), 98%” would need to be determined through methods like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As a thiol-reactive cross-linking agent, N-(2-Aminoethyl)maleimide can react with thiol groups in other molecules to form covalent bonds . This property is often used in the preparation of hydrogels and other polymer-based materials .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate), 98%” would depend on its specific structure. For similar compounds, properties such as solubility, melting point, and boiling point can be determined experimentally .科学研究应用

LC-MS/MS 降解过程研究

类似化合物的稳定性和降解途径对于理解其环境和药理影响至关重要。例如,一项研究采用 LC-MS/MS 研究了 nitisinone 的降解,揭示了其稳定性在不同条件下的变化,并确定了主要的降解产物 (Barchańska et al., 2019)。此类研究对于评估化学物质的环境持久性和安全性至关重要。

有机电子学应用

有机电子学的发展得益于新型有机半导体的探索,例如基于 BODIPY 的材料。由于其可调谐的性质,从绿色到近红外发射器,这些物质在 OLED 器件中显示出前景,突出了特定有机化合物在先进技术应用中的潜力 (Squeo & Pasini, 2020)。

农业中的氮管理

了解作物中的氮 (N) 响应和管理强调了特定氨基酸和相关化合物在农业科学中的重要性。例如,已经审查了提高棉花氮利用效率和抵消非生物胁迫的策略,表明氨基乙氧基乙烯甘氨酸等化合物在增强植物抗逆性中的重要性 (Khan et al., 2017)。

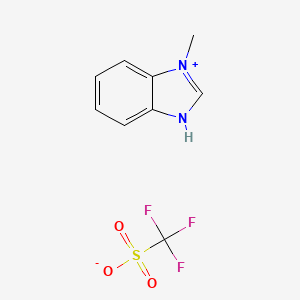

用于可持续溶剂的离子液体

对离子液体及其与各种溶质的相行为的研究强调了特定化学官能团在创造环保溶剂中的作用。这些化合物的独特相互作用和溶解度曲线提供了对其在绿色化学中的潜在应用的见解 (Visak et al., 2014)。

生物质转化技术

将植物生物质转化为有价值的化学物质(例如呋喃衍生物)的研究展示了特定化学过程在创造可持续材料和燃料中的应用。该领域强调了了解化合物的化学性质和反应性对于工业应用的重要性 (Chernyshev et al., 2017)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is thiol groups . This compound is a thiol-reactive cross-linking agent , which means it can form covalent bonds with thiol groups, typically found in cysteine residues of proteins.

Mode of Action

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) interacts with its targets by forming covalent bonds . This interaction is facilitated by the maleimide group in the compound, which reacts with the thiol group in the target molecule . The result of this interaction is the formation of a stable thioether bond .

Result of Action

The result of the action of N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) is the formation of covalent bonds with thiol groups, leading to the cross-linking of proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins that are modified.

属性

IUPAC Name |

2-[2-aminoethyl(benzyl)amino]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2C2HF3O2/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;2*3-2(4,5)1(6)7/h1-5H,6-9,12H2,(H,14,15);2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHUEIAHVSDMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F6N2O6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.30 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) | |

CAS RN |

2451065-67-9 |

Source

|

| Record name | N-(2-Aminoethyl)-N-benzylglycine Bis(trifluoroacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)